4-((1-Isopropylpiperidin-4-yl)oxy)pyridin-3-amine
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Overview
Description
4-((1-Isopropylpiperidin-4-yl)oxy)pyridin-3-amine is a versatile chemical compound with the molecular formula C13H21N3O and a molecular weight of 235.33 g/mol This compound is known for its unique structure, which includes a pyridine ring substituted with an amine group and an isopropylpiperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-Isopropylpiperidin-4-yl)oxy)pyridin-3-amine typically involves the reaction of 4-chloropyridin-3-amine with 1-isopropylpiperidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4-((1-Isopropylpiperidin-4-yl)oxy)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Potassium carbonate (K2CO3), dimethylformamide (DMF)
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted pyridine compounds .
Scientific Research Applications
4-((1-Isopropylpiperidin-4-yl)oxy)pyridin-3-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 4-((1-Isopropylpiperidin-4-yl)oxy)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 3-((1H-Pyrazol-4-yl)oxy)pyridin-2-amine
- 4-((1-Isopropylpiperidin-4-yl)oxy)pyrazin-2-amine
Uniqueness
4-((1-Isopropylpiperidin-4-yl)oxy)pyridin-3-amine stands out due to its unique combination of a pyridine ring and an isopropylpiperidine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C13H21N3O |
---|---|
Molecular Weight |
235.33 g/mol |
IUPAC Name |
4-(1-propan-2-ylpiperidin-4-yl)oxypyridin-3-amine |
InChI |
InChI=1S/C13H21N3O/c1-10(2)16-7-4-11(5-8-16)17-13-3-6-15-9-12(13)14/h3,6,9-11H,4-5,7-8,14H2,1-2H3 |
InChI Key |
ZCSJGQQFWVJZNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC(CC1)OC2=C(C=NC=C2)N |
Origin of Product |
United States |
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